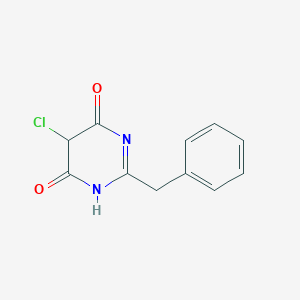
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzyl group at position 2 and a chlorine atom at position 5 on the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with urea and chlorinated using thionyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, substitution with an amine can yield 2-benzyl-5-amino-1H-pyrimidine-4,6-dione .
Wissenschaftliche Forschungsanwendungen
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-benzyl-5-chloro-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to reduced production of inflammatory mediators or disruption of microbial cell processes . The exact molecular pathways involved depend on the specific biological context and target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione: Characterized by a benzyl group at position 2 and a chlorine atom at position 5.
2-benzyl-5-amino-1H-pyrimidine-4,6-dione: Similar structure but with an amino group at position 5 instead of chlorine.
2-benzyl-5-methyl-1H-pyrimidine-4,6-dione: Contains a methyl group at position 5 instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse pharmacological properties .
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
2-benzyl-5-chloro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-10(15)13-8(14-11(9)16)6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14,15,16) |
InChI-Schlüssel |
LAQRWIDLRBBCEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC(=O)C(C(=O)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


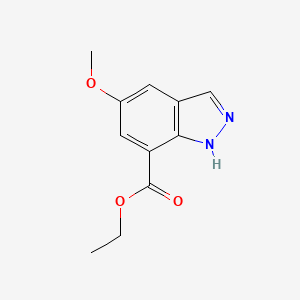


![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)

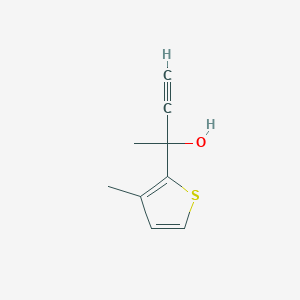
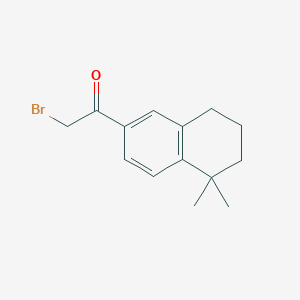

![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)

![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
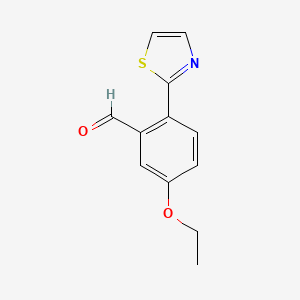
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
